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L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)

Cat. No.: B1580198
M. Wt: 589.72
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Description

The Foundational Role of L-Cysteine in Biologically Relevant Peptides and Proteins

L-cysteine is a proteinogenic amino acid distinguished by its thiol (-SH) group, which imparts unique and critical functionalities to peptides and proteins. One of its most significant roles is the formation of disulfide bonds through the oxidation of two cysteine residues. These covalent cross-links are vital for stabilizing the three-dimensional structures of many proteins, particularly those secreted from cells. The resulting cystine bridges are crucial for maintaining the protein's conformation and, consequently, its biological activity.

Beyond its structural role, the thiol group of cysteine is a potent nucleophile and often participates directly in enzymatic reactions. In the active sites of enzymes like cysteine proteases, the deprotonated thiol (thiolate) acts as a key catalytic residue. Furthermore, cysteine residues are frequently involved in binding metal ions, such as zinc and iron, forming essential components of metalloproteins and iron-sulfur clusters that are critical for various cellular processes, including DNA replication, respiration, and metabolic regulation.

Evolution and Strategic Application of Amine (N-FMOC) and Thiol (S-Trityl) Protecting Groups in Peptide Synthesis Methodologies

The synthesis of peptides with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. The development of orthogonal protecting group strategies has been a major breakthrough in peptide chemistry, with the Fmoc/tBu strategy being a predominant method in modern solid-phase peptide synthesis (SPPS). nih.gov

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the α-amino group of amino acids. Its key advantage is its stability under acidic conditions, allowing for the use of acid-labile protecting groups on amino acid side chains. The Fmoc group is typically removed by treatment with a mild base, such as piperidine in dimethylformamide (DMF), which proceeds through a β-elimination mechanism. nih.gov This orthogonality is fundamental to the stepwise assembly of the peptide chain on a solid support.

For the highly reactive thiol side chain of cysteine, the triphenylmethyl (Trityl, Trt) group is a widely used acid-labile protecting group. sigmaaldrich.com The bulky Trityl group effectively shields the thiol from oxidation and other side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with moderately acidic reagents, such as trifluoroacetic acid (TFA), typically in the presence of scavengers like triisopropylsilane (B1312306) (TIS) to prevent re-attachment of the stable trityl cation. nih.govsigmaaldrich.com The combination of N-Fmoc and S-Trityl protection on a cysteine residue provides a robust building block for its seamless incorporation into peptides using Fmoc-based SPPS. nih.govsigmaaldrich.com

Table 1: Comparison of Common Protecting Groups in Fmoc SPPS
Protecting GroupFunctional Group ProtectedDeprotection ConditionOrthogonality to Fmoc Deprotection
Fmoc (9-fluorenylmethyloxycarbonyl)α-AmineBase (e.g., 20% Piperidine in DMF)N/A
Trt (Trityl)Thiol (Cysteine)Acid (e.g., 95% TFA)Yes
tBu (tert-Butyl)Hydroxyl (Ser, Thr, Tyr), Carboxyl (Asp, Glu)Acid (e.g., 95% TFA)Yes
Boc (tert-Butoxycarbonyl)Amine (Lysine, Tryptophan)Acid (e.g., 95% TFA)Yes
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)Guanidinium (Arginine)Acid (e.g., 95% TFA)Yes

The Significance of Stable Isotope Labeling (e.g., Deuterium (B1214612) at C-3) in Mechanistic and Structural Investigations of Biomolecules and Reaction Pathways

Stable isotope labeling involves the replacement of an atom in a molecule with one of its heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a powerful probe for analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In quantitative proteomics, stable isotope labeling is the foundation of methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and other approaches that use isotopically labeled reagents. nih.gov By incorporating a "heavy" amino acid into one cell population and a "light" (natural abundance) version into another, the relative abundance of proteins can be precisely quantified by comparing the peak intensities of the corresponding peptides in a mass spectrum. The known mass shift introduced by the deuterium label allows for the clear differentiation and quantification of peptides from different samples that are mixed and analyzed together.

In NMR spectroscopy, deuterium labeling is a crucial tool for studying the structure and dynamics of large proteins. acs.orgnih.gov The replacement of protons with deuterons simplifies complex ¹H-NMR spectra and reduces signal broadening caused by dipolar relaxation, a major challenge for proteins larger than 25 kDa. This allows for the application of advanced NMR techniques to determine the three-dimensional structures of larger biomolecular systems in solution. Furthermore, site-specific deuterium labeling, as in the case of L-Cysteine-N-FMOC, S-Trityl (3,3-D2), can be used to probe specific regions of a protein or to elucidate reaction mechanisms by tracking the fate of the deuterium atoms.

Table 2: Applications of Deuterium Labeling in Biomolecular Research
TechniquePrinciple of Deuterium UseKey Research Findings Enabled
Mass Spectrometry (MS)Creates a known mass shift for quantitative comparison between "heavy" and "light" labeled samples.Relative and absolute quantification of protein expression levels; analysis of protein turnover and post-translational modifications. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopySimplifies complex proton spectra and reduces relaxation rates, improving spectral quality for large molecules.Determination of 3D structures of large proteins and protein complexes; studies of protein dynamics and folding pathways. acs.orgnih.gov
Kinetic Isotope Effect (KIE) StudiesThe C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step.Elucidation of enzymatic reaction mechanisms and chemical reaction pathways.
Neutron ScatteringDeuterium has a different neutron scattering length compared to hydrogen, allowing for contrast variation to highlight specific parts of a macromolecular complex.Structural analysis of complex biological assemblies, such as lipid membranes and protein-nucleic acid complexes.

Defining the Research Landscape for L-Cysteine-N-FMOC, S-Trityl (3,3-D2) within Advanced Synthetic Chemistry and Analytical Paradigms

The compound L-Cysteine-N-FMOC, S-Trityl (3,3-D2) represents the convergence of the principles outlined above. It is a highly specialized building block designed for specific and advanced research applications. The N-Fmoc and S-Trityl groups make it perfectly suited for incorporation into peptides via standard Fmoc-based solid-phase peptide synthesis. nih.govsigmaaldrich.com

The key feature is the deuterium labeling at the C-3 (β-carbon) position. This site-specific labeling makes the resulting synthetic peptide a powerful tool for a range of analytical studies. In quantitative mass spectrometry, peptides containing this residue can serve as internal standards for the precise quantification of cysteine-containing peptides in complex biological samples. medchemexpress.com In structural biology, the deuterium label at a specific position within a peptide or protein can be used in NMR studies to assign signals, probe local dynamics, and refine structural models of biomolecules. acs.org For mechanistic studies, tracking the deuterium atoms at the β-carbon can provide insights into enzymatic reactions or chemical processes involving the cysteine side chain.

The synthesis and application of this compound, therefore, reside at the intersection of synthetic organic chemistry, peptide science, proteomics, and structural biology, enabling researchers to ask and answer highly specific questions about the role, structure, and quantification of cysteine-containing biomolecules.

Properties

Molecular Weight

589.72

Purity

98%+

Origin of Product

United States

Synthetic Methodologies for Deuterated L Cysteine Derivatives

Precursor Synthesis and Regioselective Deuterium (B1214612) Incorporation Pathways to L-Cysteine (3,3-D2)

The synthesis of L-Cysteine (3,3-D2) hinges on the strategic and controlled introduction of two deuterium atoms at the β-carbon. This is typically achieved through the use of deuterated precursors or by direct H/D exchange reactions on a suitable cysteine or serine precursor.

Strategies for Selective Deuteration at the Beta-Carbon Position

Several strategies have been developed for the regioselective deuteration of amino acids at the β-position. One common approach involves the use of L-serine as a starting material. The hydroxyl group of L-serine can be activated and then displaced by a sulfur nucleophile. To achieve deuteration at the β-carbon, a stereospecific synthesis starting from a deuterated precursor is often employed. For instance, (Z)-2-acetamido-3-methoxyacrylic acid can be hydrogenated with deuterium gas, followed by enzymatic deacetylation to yield L-serine stereospecifically labeled with deuterium at the C-3 position. researchgate.net This deuterated serine can then be converted to L-cysteine (3,3-D2) through established enzymatic pathways, such as the one involving serine sulfhydrase. google.com

Another effective method involves the direct halogenation of protected L-cysteine esters, followed by reduction with a deuterium source. researchgate.net For example, a protected L-cysteine ester can be treated with triphenylphosphine (B44618) and an N-halosuccinimide to convert the thiol group into a halo group, which can then be reduced to introduce deuterium. researchgate.net

Enzymatic approaches offer high stereoselectivity and regioselectivity. Enzymes such as cysteine synthase and its variants can catalyze the synthesis of L-cysteine from L-serine and a sulfur source. google.comnih.gov By using L-serine-(3,3-D2) as a substrate, the corresponding L-cysteine-(3,3-D2) can be produced. nih.gov Some bacterial enzymes, like serine synthase from Fusobacterium nucleatum, catalyze the reversible β-replacement of L-cysteine and L-serine, which could potentially be exploited for deuterium incorporation. nih.gov

A summary of potential synthetic strategies is presented in the table below.

Starting MaterialKey Reagents/EnzymesDescription
(Z)-2-acetamido-3-methoxyacrylic acidD2, Acylase I, Serine sulfhydraseHydrogenation with deuterium gas followed by enzymatic deacetylation and conversion of the resulting deuterated serine to cysteine. researchgate.netgoogle.com
Protected L-cysteine esterTriphenylphosphine, N-halosuccinimide, Deuterium sourceConversion of the thiol group to a halide, followed by reduction with a deuterium source to introduce deuterium at the β-position. researchgate.net
L-serine-(3,3-D2)Cysteine synthaseEnzymatic conversion of pre-synthesized deuterated L-serine to L-cysteine-(3,3-D2). google.comnih.gov

Control and Verification of Isotopic Purity During Deuteration

Ensuring high isotopic enrichment is critical for the utility of deuterated compounds. The isotopic purity of L-Cysteine (3,3-D2) is typically assessed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the extent of deuteration by analyzing the mass-to-charge ratio of the molecule and its isotopologues. nih.gov The relative abundance of the ions corresponding to the unlabeled, mono-deuterated, and di-deuterated species allows for the calculation of the isotopic enrichment.

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the position and stereochemistry of the deuterium labels. In the ¹H NMR spectrum of L-Cysteine (3,3-D2), the signal corresponding to the β-protons should be significantly diminished or absent, confirming successful deuteration. Conversely, the ²H NMR spectrum will show a signal corresponding to the incorporated deuterium atoms. The integration of these signals can be used to quantify the level of deuteration. univr.it

Strategic Implementation of N-FMOC Protection in Deuterated Cysteine Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in peptide synthesis due to its base-lability. The introduction of the Fmoc group onto the deuterated cysteine must be performed under conditions that ensure high yield and purity while minimizing side reactions, particularly racemization. peptide.com

Optimization of Reaction Conditions for High Yield and Purity in FMOC Installation

The Fmoc group is typically introduced using either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. nih.gov While both reagents are effective, Fmoc-OSu is often preferred as it is generally associated with fewer side reactions and the reaction conditions are easier to control. The reaction is typically carried out in a mixed solvent system, such as water and dioxane or acetone, in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction.

Optimization of the reaction involves controlling the stoichiometry of the reagents, reaction temperature, and time. A slight excess of the Fmoc-reagent is commonly used to ensure complete protection of the amino group. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction rate and minimize potential side reactions.

S-Trityl Thiol Protection Methodologies for L-Cysteine (3,3-D2)

The trityl (Trt) group is a commonly employed acid-labile protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis. peptide.combeilstein-journals.org Its bulky nature provides steric hindrance that can help to minimize side reactions, and it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). beilstein-journals.org

The S-tritylation of L-Cysteine (3,3-D2) is generally achieved by reacting the deuterated cysteine with trityl chloride or trityl alcohol in the presence of an acid catalyst. uoa.grnih.gov A common procedure involves dissolving the cysteine derivative in a suitable solvent, such as a mixture of acetic acid and trifluoroacetic acid, and then adding the tritylating agent. uoa.gr The reaction proceeds through the formation of a stable trityl cation, which then reacts with the nucleophilic thiol group of cysteine. The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields. For instance, the use of triphenylmethanol (B194598) in the presence of acids like trifluoroacetic acid has been shown to be an effective method for the preparation of S-trityl-cysteine. uoa.gr The bulky trityl group also offers the advantage of reducing the extent of β-elimination, a common side reaction for C-terminal cysteine residues during Fmoc deprotection. peptide.com

The combination of the N-Fmoc and S-Trityl protecting groups provides an orthogonal protection scheme that is well-suited for the incorporation of L-Cysteine (3,3-D2) into peptides using standard solid-phase synthesis protocols.

Chemical Transformations for Trityl Group Introduction and Stability Considerations

The introduction of the trityl (triphenylmethyl, Trt) group to the thiol side chain of cysteine is a cornerstone of peptide chemistry, providing robust protection that is removable under specific conditions. A common and effective method for S-tritylation involves the reaction of L-cysteine with triphenylmethylcarbinol (trityl alcohol) in the presence of a strong acid like trifluoroacetic acid (TFA). nih.govnih.gov This reaction proceeds via the formation of a stable trityl cation in the acidic medium, which is then readily attacked by the nucleophilic sulfur atom of the cysteine thiol.

The stability of the S-trityl bond is a critical consideration. It is renowned for its stability in neutral and basic conditions, making it fully compatible with the base-labile Fmoc protecting group used for the N-terminus. nih.gov However, the trityl group is designed to be labile to acid. Its removal is typically accomplished during the final cleavage step of solid-phase peptide synthesis (SPPS) using a high concentration of TFA (often 95%). sigmaaldrich.comlibretexts.org

During this acid-mediated deprotection, the cleavage of the trityl group generates highly reactive trityl cations. These cations can cause side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan or methionine. To prevent this, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com These are nucleophilic reagents that efficiently trap the liberated trityl cations. A highly effective scavenger for this purpose is triethylsilane (TIS), which reduces the trityl cation to the inert hydrocarbon triphenylmethane. nih.gov

Table 1: Properties of the S-Trityl Protecting Group in Cysteine Synthesis

Property Description Common Reagents
Introduction Reaction of the cysteine thiol with a trityl source in an acidic medium. Trityl alcohol, Trifluoroacetic acid (TFA)
Stability Stable to basic and neutral conditions. Compatible with Fmoc chemistry. Piperidine, DIPEA
Cleavage Labile to strong acids. Typically removed with high-concentration TFA. 95% Trifluoroacetic acid (TFA)
Side Reactions Liberated trityl cations can alkylate nucleophilic residues. Tryptophan, Methionine
Scavenging Requires nucleophilic scavengers during cleavage to trap cations. Triethylsilane (TIS), Water, Thioanisole

Overall Synthetic Route Optimization for L-Cysteine-N-FMOC, S-Trityl (3,3-D2)

The synthesis of a specifically deuterated and protected amino acid requires a multi-step route where efficiency and selectivity are paramount. An optimized pathway for producing L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) would logically proceed by first introducing the isotopic labels onto the simplest precursor, followed by the sequential addition of the protecting groups.

A plausible and optimized synthetic route is as follows:

Enzymatic β-Deuteration of L-Cysteine : The synthesis would commence with unprotected L-cysteine. A highly optimized and selective method for introducing deuterium at the Cβ (3-position) involves dual-enzyme catalysis. nih.gov A system using an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions in a D₂O medium. Subsequently, by removing the partner protein and placing the Cα/Cβ-deuterated intermediate back into a reaction with just the aminotransferase in normal water (H₂O), the deuterium at the Cα position can be selectively washed out, yielding the desired L-Cysteine-(3,3-D2). nih.gov This enzymatic approach offers superior site-selectivity and milder reaction conditions compared to many traditional chemical methods.

S-Tritylation : The resulting L-Cysteine-(3,3-D2) would then be S-protected. As described in section 2.3.1, this is efficiently achieved by reacting the deuterated cysteine with trityl alcohol in TFA to yield S-trityl-L-cysteine-(3,3-D2). nih.govnih.gov

N-Fmoc Protection : The final step is the protection of the α-amino group. The S-trityl-L-cysteine-(3,3-D2) is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or a similar Fmoc-donating reagent under basic conditions to yield the final product, L-Cysteine-N-Fmoc, S-Trityl (3,3-D2).

This sequence is optimized because it introduces the expensive isotopic labels at the earliest possible stage onto the simplest and cheapest precursor. Furthermore, the use of the readily available Fmoc-Cys(Trt)-OH as a starting material in many standard syntheses is an option, but for a custom deuterated version, building it from the ground up as described is a more logical and controlled approach. nih.gov

Stepwise Synthesis Efficiencies and Challenges in Protected Deuterated Amino Acid Production

A significant challenge arises during the use of the final protected product in peptide synthesis: racemization . Fmoc-Cys(Trt)-OH is particularly susceptible to significant racemization (loss of stereochemical purity) during the carboxyl activation step required for peptide bond formation. rsc.org This is especially problematic when using common base-mediated coupling reagents. To maintain optical integrity, it is crucial to employ activation methods that proceed under more neutral or acidic conditions, such as those using diisopropylcarbodiimide with an additive like HOBt (Hydroxybenzotriazole) or Oxyma. rsc.org

Other challenges include:

Cleavage-Related Side Reactions : As mentioned previously, the final TFA-mediated cleavage of the Trityl group must be carefully managed with appropriate scavengers to avoid modification of the desired peptide, which would reduce the final purity and yield. sigmaaldrich.com

Reaction Scale-Up : Enzymatic reactions, while highly selective, can present challenges when scaling up from the lab bench to industrial production, requiring optimization of enzyme concentration, stability, and substrate loading. nih.gov

Incomplete Reactions : In stepwise syntheses like SPPS, even a small inefficiency at each step (e.g., coupling or deprotection) can compound over the course of synthesizing a long peptide, leading to a complex mixture of deletion sequences and a difficult purification process. iaea.org

Table 2: Key Challenges in the Synthesis and Use of Protected Deuterated Cysteine

Challenge Stage of Process Mitigation Strategy
Racemization Peptide Coupling Use of non-base-mediated activation (e.g., DIPCDI/HOBt).
High Cost Isotopic Labeling Efficient, high-yield enzymatic reactions; careful planning to avoid waste.
Side Reactions Final Cleavage Addition of scavengers (e.g., TIS, water) to the TFA cocktail.
Low Yields Overall Synthesis Optimization of each reaction step; use of highly efficient enzymatic and coupling protocols.

Green Chemistry Principles in Protected Amino Acid Synthesis

Key areas for greening the synthesis of protected amino acids include:

Solvent Replacement : Solid-phase peptide synthesis has traditionally relied heavily on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.org Research has demonstrated that greener polar aprotic solvents, such as propylene (B89431) carbonate, can serve as effective replacements for both solution- and solid-phase synthesis with comparable or better yields. rsc.org Another major push is toward developing synthetic methods that can be performed in water, the most environmentally benign solvent.

Atom Economy : A core principle of green chemistry is maximizing the incorporation of all materials from the reactants into the final product. Processes that require numerous protecting groups, which are ultimately removed and discarded, are inherently low in atom economy.

Minimal-Protection Strategies : To address the waste generated by protecting groups, "Minimal-Protection SPPS" (MP-SPPS) strategies are being developed. These approaches aim to use unprotected or minimally protected amino acids where possible, which drastically reduces the amount of chemical waste, particularly from the final cleavage step that often uses large volumes of TFA. iaea.org

Process Optimization : Moving from traditional batch processing to continuous flow systems can reduce waste, allow for precise control of reaction conditions, and achieve higher conversion rates with less solvent and reagent usage. sigmaaldrich.com

Table 3: Application of Green Chemistry Principles to Peptide Synthesis

Principle Traditional Method Greener Alternative
Solvent Choice Dichloromethane (DCM), Dimethylformamide (DMF) Propylene Carbonate, Water, other bio-derived solvents
Use of Auxiliaries Extensive use of protecting groups requiring harsh cleavage. Minimal-Protection SPPS, enzymatic synthesis (reduces need for protection).
Waste Prevention Large volumes of solvent and TFA waste. Continuous flow synthesis, synthesis in water, TFA-free cleavage protocols.
Energy Efficiency Long reaction times at various temperatures. Microwave-assisted synthesis to reduce reaction times.

Advanced Applications in Peptide and Protein Synthesis Research

Integration of L-Cysteine-N-FMOC, S-Trityl (3,3-D2) in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides, and L-Cysteine-N-FMOC, S-Trityl (3,3-D2) is well-suited for this approach. bachem.comsigmaaldrich.com The Fmoc/tBu strategy, which utilizes a base-labile N-α-Fmoc protecting group and acid-labile side-chain protection, is standard. nih.gov The S-trityl group on the cysteine side chain is compatible with this strategy, as it is readily cleaved under the final acidic conditions used to release the peptide from the resin. nih.govnih.govnih.gov

Coupling Efficiency and Stereochemical Integrity During Peptide Elongation

Maintaining high coupling efficiency and preserving the stereochemical integrity of each amino acid are critical for the successful synthesis of a target peptide. mdpi.comuu.nl Cysteine derivatives, however, are known to be particularly susceptible to racemization during the activation step of coupling. sigmaaldrich.comnih.gov

The use of base-mediated activation methods, such as those employing HBTU/DIPEA, can lead to significant epimerization of the Fmoc-Cys(Trt)-OH residue. nih.govpeptide.com Research indicates that the extent of this side reaction can be minimized by selecting appropriate coupling reagents and conditions. sigmaaldrich.compeptide.com To reduce the loss of optical integrity, it is recommended to use coupling agents like diisopropylcarbodiimide (DIPCDI) in the presence of an additive such as HOBt or Oxyma Pure, which proceed under more neutral or acidic conditions. sigmaaldrich.comnih.gov Alternatively, if uronium or phosphonium (B103445) reagents are used, employing a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA can significantly suppress racemization. sigmaaldrich.comsigmaaldrich.com

Comparative studies have quantified the degree of racemization with different protecting groups and coupling conditions, underscoring the importance of a carefully planned strategy when incorporating cysteine.

Fmoc-Cysteine DerivativeCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3% nih.gov
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74% nih.gov
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8% nih.gov

Compatibility with Various Resin Supports and Cleavage Strategies for Deuterated Peptides

The choice of solid support is a crucial parameter in SPPS. L-Cysteine-N-FMOC, S-Trityl (3,3-D2) is compatible with a range of commonly used resins. For the synthesis of peptide amides, Rink amide resin is a standard choice. springernature.com For preparing peptides with a C-terminal carboxylic acid, Wang resin or, more advantageously, a hyper-acid sensitive resin like 2-chlorotrityl (2-ClTrt) chloride resin is often employed. nih.govspringernature.comnih.gov5z.comcsic.es The use of 2-ClTrt resin is particularly beneficial as it allows for the cleavage of the completed peptide while keeping acid-labile side-chain protecting groups intact, a useful feature for creating protected fragments for convergent synthesis strategies. nih.gov

The final cleavage and deprotection step for peptides synthesized using this deuterated building block follows standard protocols for the Fmoc/tBu strategy. Treatment with a strong acid, typically trifluoroacetic acid (TFA), simultaneously cleaves the peptide from most resin linkers (like Wang or Rink) and removes the S-trityl group along with other acid-labile side-chain protecting groups (e.g., tBu, Boc, Pbf). nih.gov The deuterium (B1214612) atoms at the 3,3-position are stable to these acidic conditions.

A critical component of the cleavage cocktail is the inclusion of scavengers. The trityl group, upon cleavage, generates stable trityl cations which can re-alkylate nucleophilic residues like cysteine or tryptophan. To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) are added to the TFA mixture to efficiently quench these reactive cations. sigmaaldrich.comnih.gov A common and effective cleavage cocktail for most sequences, including those with Cys(Trt), is TFA/TIS/water (95:2.5:2.5).

Resin TypeTypical UseCleavage Cocktail ExampleReference
Wang ResinPeptide acidsTFA/TIS/H₂O (95:2.5:2.5) nih.govnih.gov
2-Chlorotrityl ResinPeptide acids / Protected fragmentsTFA/TIS/H₂O (95:2.5:2.5) or dilute acid (e.g., AcOH/TFE/DCM) for protected fragments nih.govcsic.es
Rink Amide ResinPeptide amidesTFA/TIS/H₂O (95:2.5:2.5) springernature.com
NovaSyn® TGT ResinPeptide acids, recommended for C-terminal CysTFA/TIS/H₂O (95:2.5:2.5)

Minimizing Side Reactions and Beta-Elimination During SPPS

Aside from racemization, the synthesis of cysteine-containing peptides can be complicated by other side reactions. One documented issue is the S-alkylation of the deprotected cysteine thiol by the p-hydroxybenzyl cation derived from the decomposition of the Wang linker during final TFA cleavage. nih.govnih.gov

A more prominent side reaction, particularly for C-terminal cysteine residues, is β-elimination. bachem.comcsic.es During the repetitive Fmoc-deprotection steps using a base like piperidine, the α-proton of the C-terminal cysteine can be abstracted. csic.es This leads to the elimination of the S-trityl-thiol group, forming a dehydroalanine (B155165) (Dha) intermediate. This reactive intermediate can then be attacked by piperidine, resulting in an irreversible N-piperidinyl-alanine side product, which has a mass shift that can be detected by mass spectrometry. csic.es While using the sterically bulky S-trityl protecting group helps to minimize this side reaction compared to less bulky groups like S-Acm, it does not eliminate it entirely. bachem.comcsic.es

The use of L-Cysteine-N-FMOC, S-Trityl (3,3-D2) offers a distinct advantage in this regard. The presence of stronger carbon-deuterium (C-D) bonds at the β-position, compared to carbon-hydrogen (C-H) bonds, leads to a primary kinetic isotope effect. This effect significantly slows down the rate of α-proton abstraction, which is the rate-limiting step for the β-elimination pathway. Consequently, the formation of dehydroalanine and subsequent side products is expected to be substantially reduced. The kinetics of β-elimination are known to be dependent on factors like pH and temperature.

Utilization in Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a powerful strategy, particularly for the large-scale production of peptides and for convergent synthesis approaches where protected peptide fragments are coupled together.

Fragment Condensation and Convergent Synthesis Strategies with Deuterated Building Blocks

Convergent synthesis involves the preparation of several protected peptide fragments which are then coupled in solution to form the final, larger peptide. nih.gov This approach can be more efficient than a linear, stepwise synthesis for long sequences. mdpi.com L-Cysteine-N-FMOC, S-Trityl (3,3-D2) is a suitable building block for preparing such deuterated fragments.

Typically, a protected peptide fragment containing the deuterated cysteine is first synthesized on a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin. nih.gov This allows the fragment to be cleaved from the support under very mild acidic conditions that leave the S-trityl and other side-chain protecting groups intact. nih.gov The resulting fully-protected, deuterated peptide fragment can then be purified and used for a subsequent fragment condensation step in solution. This coupling is usually mediated by standard peptide coupling reagents. mdpi.com The use of the (3,3-D2) labeled cysteine does not alter the fundamental chemistry of the condensation but provides a stable isotopic label within a specific segment of the final peptide. This label is invaluable for subsequent analytical studies, such as using mass spectrometry to track the fragment during biological assays or for quantitative proteomics.

Orthogonality of Protecting Groups in Solution-Phase Methodologies

A successful synthesis strategy, whether in solution or on a solid phase, relies on an orthogonal set of protecting groups that can be removed selectively without affecting others. The combination of N-α-Fmoc and S-Trityl is a classic example of this principle. The Fmoc group is base-labile (removed by piperidine), while the Trityl group is acid-labile (removed by TFA). nih.gov

This orthogonality allows for complex synthetic designs. For instance, in the synthesis of peptides with multiple disulfide bonds, L-Cysteine-N-FMOC, S-Trityl (3,3-D2) can be used in combination with other cysteine derivatives bearing different, mutually orthogonal, thiol-protecting groups. peptide.com Groups such as S-acetamidomethyl (Acm), which is removed by iodine or mercury(II) acetate, or S-4-methoxytrityl (Mmt), which is cleaved under milder acidic conditions than Trt, allow for the sequential and regioselective formation of disulfide bridges. nih.govnih.govnih.govcsic.es The phenylacetamidomethyl (Phacm) group offers further orthogonality, as it is stable to the conditions used to remove many other groups but can be selectively cleaved by penicillin amidohydrolase under neutral pH. This robust system of orthogonal protection provides chemists with the flexibility needed to construct complex, multi-bridged, and isotopically labeled peptide structures.

Strategic Incorporation into Biologically Active Peptide Sequences for Academic Investigations

The strategic placement of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) within biologically active peptide sequences allows researchers to conduct detailed mechanistic and structural studies that would be challenging with the unlabeled counterpart. The deuterium labels serve as a "heavy" isotope tag, enabling a range of sophisticated analytical applications.

One of the primary applications is in quantitative mass spectrometry-based proteomics. The known mass shift of +2 Da introduced by the two deuterium atoms allows for the precise tracking and quantification of peptides in complex biological mixtures. This is particularly useful in "spike-in" experiments where a known amount of the deuterated peptide is added to a biological sample as an internal standard for the accurate quantification of the endogenous, unlabeled peptide.

Furthermore, the deuterium labeling at the Cβ position is instrumental in studying enzyme reaction mechanisms and kinetics. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, leading to a kinetic isotope effect (KIE) if this bond is cleaved during a reaction. By comparing the reaction rates of the deuterated and non-deuterated peptides, researchers can gain insights into the rate-limiting steps of enzymatic processes involving the cysteine residue.

In the realm of structural biology, the incorporation of 3,3-D2-cysteine can aid in the assignment of complex Nuclear Magnetic Resonance (NMR) spectra. While deuterium itself is not directly observed in standard ¹H-¹³C NMR experiments, its presence simplifies the spectra by eliminating proton signals at the labeled positions and altering the coupling patterns of neighboring protons. This can help to resolve spectral overlap and facilitate the unambiguous assignment of resonances, which is crucial for determining the three-dimensional structure of peptides and proteins in solution. nih.gov

Interactive Table 1: Applications of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) in Peptide Research

Research Area Application Analytical Technique(s) Key Information Gained
Quantitative Proteomics Use as an internal standard for the quantification of endogenous peptides. Mass Spectrometry (MS) Precise concentration of target peptides in biological samples.
Enzymology Investigation of reaction mechanisms and kinetic isotope effects. Enzyme kinetics assays, MS Identification of rate-limiting steps in enzymatic reactions involving cysteine.
Structural Biology Simplification of complex spectra for resonance assignment. Nuclear Magnetic Resonance (NMR) Spectroscopy Facilitation of 3D structure determination of peptides and proteins.
Metabolic Studies Tracing the metabolic fate of peptides and proteins. Mass Spectrometry Understanding of peptide and protein turnover and degradation pathways.

Applications in Directed Protein Chemical Modification and Semisynthesis Research

The unique properties of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) also lend themselves to advanced applications in the chemical modification and semisynthesis of proteins. These approaches aim to create proteins with novel properties or to introduce specific labels for functional studies.

In protein semisynthesis, a recombinantly expressed protein fragment is ligated to a synthetically produced peptide containing the deuterated cysteine. This allows for the site-specific introduction of the isotopic label into a large protein, enabling detailed studies of a particular domain or active site. The trityl protecting group on the sulfur atom is compatible with many standard solid-phase peptide synthesis (SPPS) and ligation strategies, and its removal can be achieved under specific conditions to yield the native thiol group. bachem.comrsc.orgresearchgate.net

The deuterated cysteine can also serve as a valuable tool in studying post-translational modifications (PTMs). Cysteine residues are subject to a variety of PTMs, such as oxidation, nitrosylation, and palmitoylation, which play crucial roles in regulating protein function. nih.gov By incorporating 3,3-D2-cysteine, researchers can use mass spectrometry to distinguish the modified, deuterated peptide from its unmodified counterpart and from other isobaric modifications, facilitating the identification and quantification of specific PTMs.

Furthermore, the development of chemoselective modification strategies targeting cysteine residues allows for the introduction of biophysical probes, such as fluorescent dyes or spin labels, at specific sites within a protein. mdpi.com The use of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) in conjunction with these methods can provide a more detailed understanding of the local environment and dynamics of the labeled site.

Interactive Table 2: Research Findings on Cysteine Modifications and Analysis

Research Focus Key Finding Significance
Redox Proteomics Differential alkylation with light and heavy isotopic labels allows for the quantification of cysteine oxidation states. nih.gov Provides insights into cellular redox signaling and oxidative stress.
Disulfide Bond Mapping Isotopic labeling in combination with mass spectrometry can be used to determine the connectivity of disulfide bridges in complex proteins. Crucial for understanding the correct folding and stability of many secreted and extracellular proteins.
Protein Semisynthesis Ligation-desulfurization strategies enable the incorporation of modified amino acids, including isotopically labeled cysteine, at non-cysteine ligation sites. nih.gov Expands the toolkit for creating engineered proteins with novel functions.

Isotopic Labeling and Mechanistic Elucidation Studies

Deuterium (B1214612) as a Mechanistic Probe in Enzymatic and Chemical Reaction Pathways

Deuterium's utility as a mechanistic probe stems from the mass difference between it and hydrogen. youtube.com The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. This difference gives rise to the kinetic isotope effect (KIE), where a reaction involving C-H bond cleavage proceeds at a different rate than the identical reaction involving C-D bond cleavage. libretexts.orgwikipedia.org By measuring this rate change, researchers can gain profound insights into the rate-determining steps of both enzymatic and non-enzymatic chemical reactions. acs.orgnih.gov The use of deuterated compounds is critical for investigating chemical reaction pathways and understanding the metabolism of molecules like small-molecule drugs. acs.org

The kinetic isotope effect is particularly powerful for identifying the rate-limiting step of a reaction and characterizing its transition state. libretexts.orgnih.gov If the cleavage of a C-H bond is integral to the slowest step of a reaction, substituting that hydrogen with deuterium will cause a significant decrease in the reaction rate, an effect known as a primary KIE. libretexts.org The magnitude of this effect provides clues about the geometry of the transition state. For instance, studies on cytochrome P450 enzymes have used deuterium isotope effects to probe the nature of reactive intermediates and the mechanisms of catalysis. nih.gov Similarly, deuterium labeling studies in gold-catalyzed cyclization reactions have helped reveal a solvent-dependent switch in the rate-determining step from protodeauration to π-activation. acs.org The use of L-Cysteine-N-Fmoc, S-trityl (3,3-d2) allows for the precise study of reactions where the C-3 hydrogen is abstracted, a key step in the catalytic cycle of many cysteine-dependent enzymes. nih.gov

Deuterium labeling is also a fundamental tool for exploring the conformational dynamics of biomolecules. nih.gov A widely used technique is hydrogen/deuterium exchange mass spectrometry (H/DX-MS). acs.orgnih.gov In this method, a protein is placed in a solution containing deuterium oxide (D₂O). acs.org Labile amide protons on the protein's backbone exchange with deuterium from the solvent at rates that depend on their solvent accessibility and involvement in hydrogen bonding. nih.govacs.org Highly protected regions, such as those buried within the protein core or participating in stable secondary structures like α-helices and β-sheets, exchange slowly, while flexible, solvent-exposed loops exchange rapidly. nih.gov By quenching the exchange reaction at various time points and analyzing the mass increase of peptic fragments, a map of the protein's solvent accessibility and dynamics can be constructed. acs.orgnih.gov This approach provides peptide-level resolution on protein conformation, folding, and interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method for characterizing deuterated compounds, providing information from two perspectives: the disappearance of signals in proton (¹H) NMR and the direct observation of signals in deuterium (²H) NMR. wikipedia.orgutoronto.ca

The incorporation of deuterium into peptides and proteins offers significant advantages for ¹H NMR analysis. nih.govresearchgate.net Since the deuterium nucleus resonates at a much lower frequency than the proton, replacing a proton with a deuteron (B1233211) effectively removes its signal from the ¹H spectrum. magritek.comstudymind.co.uk This "spin-dilution" simplifies complex spectra by reducing the number of overlapping peaks, which is particularly beneficial for larger molecules. utoronto.ca Furthermore, the scalar coupling between a deuteron (a spin-1 nucleus) and adjacent protons is typically smaller than proton-proton coupling and can be removed entirely using deuterium decoupling techniques. researchgate.netmagritek.com This collapses the multiplet structure of neighboring proton signals into simpler singlets, aiding in spectral assignment and interpretation. magritek.com

Table 1: Effect of Deuteration on ¹H NMR Spectra

FeatureNon-Deuterated Peptide (Protiated)Deuterated PeptideRationale
Signal Presence Signal observed for every proton.Signal for the deuterated position disappears from the ¹H spectrum.Deuterium (²H) resonates at a different frequency than hydrogen (¹H). magritek.com
Signal Multiplicity Complex multiplets due to H-H coupling (n+1 rule).Simplified multiplets (e.g., a doublet becomes a singlet) for adjacent protons.The coupling to deuterium is removed or reduced, simplifying splitting patterns. researchgate.netmagritek.com
Spectral Crowding High, especially for large peptides with many overlapping signals.Reduced, leading to enhanced spectral resolution and easier interpretation.Fewer proton signals and simplified multiplicities reduce signal overlap. utoronto.ca

While ¹H NMR shows the absence of a signal, ²H NMR allows for the direct detection of the incorporated deuterium. wikipedia.org The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR, making it straightforward to assign signals based on known proton spectra. magritek.comsigmaaldrich.com Although ²H NMR spectra generally have lower resolution and sensitivity compared to ¹H spectra due to the deuteron's lower gyromagnetic ratio and quadrupolar moment, the technique is definitive for confirming the site and extent of deuteration. wikipedia.orgmagritek.com It is especially informative in solid-state NMR, where it can provide detailed information on the orientation and dynamics of deuterated molecular segments, such as the acyl chains in lipid membranes of intact bacteria. wikipedia.orgnih.gov

Table 2: Comparison of Proton and Deuteron NMR Properties

PropertyProton (¹H)Deuteron (²H)Implication for Analysis
Natural Abundance 99.985%0.015%Samples must be isotopically enriched for ²H NMR. wikipedia.org
Spin Quantum Number (I) 1/21²H is a quadrupolar nucleus, leading to broader lines. wikipedia.org
Resonance Frequency (at 9.4 T) ~400 MHz~61.4 MHzRequires different spectrometer settings; no interference between spectra. sigmaaldrich.com
Primary Use Structural elucidation of entire molecule.Verification of deuteration site; studies of dynamics and orientation. magritek.comnih.gov

Kinetic Isotope Effect (KIE) Studies with C-3 Deuterated L-Cysteine

The primary application for a molecule like L-Cysteine-N-Fmoc, S-trityl (3,3-d2) is in kinetic isotope effect (KIE) studies. The KIE is the ratio of the reaction rate constant for a light isotopologue (kL) to that of a heavy isotopologue (kH), often expressed as kH/kD. wikipedia.org When a C-H bond is broken or formed in the rate-determining step of a reaction, substituting the hydrogen with deuterium typically slows the reaction, resulting in a "primary" KIE (kH/kD > 1). libretexts.org The magnitude of this effect can range from ~1 to ~8 for C-H bonds and provides a sensitive probe of the transition state structure. libretexts.org

The specific deuteration at the C-3 position of the cysteine derivative makes it an ideal substrate for investigating the mechanisms of enzymes that catalyze reactions at this site. nih.gov For example, in reactions catalyzed by some ammonia-lyases or dehydratases, a key step involves the abstraction of a proton from the C-3 carbon by a basic residue in the enzyme's active site. nih.gov By comparing the reaction rates of the normal (protiated) cysteine substrate with the C-3 deuterated version, researchers can determine if this proton abstraction is the rate-limiting step. A large observed KIE would provide strong evidence that C-H bond cleavage is central to the catalytic mechanism. nih.govicm.edu.pl

Table 3: Interpreting Kinetic Isotope Effect (KIE) Values

Observed kH/kDType of KIEMechanistic Implication
~ 1 No significant KIEThe C-H bond is not broken or formed in the rate-determining step. libretexts.org
1.0 - 1.4 Secondary KIEThe C-H bond is not broken but its environment changes (e.g., rehybridization) in the transition state. wikipedia.org
2 - 8 Primary KIEThe C-H bond is broken in the rate-determining step of the reaction. libretexts.org
> 8 Primary KIE with TunnelingSuggests that the hydrogen is transferred via quantum tunneling through the activation barrier. wikipedia.org

Measurement and Interpretation of Primary and Secondary KIEs in Research Contexts

The use of deuterated amino acids, such as L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), allows for the determination of both primary and secondary kinetic isotope effects, which are crucial for elucidating reaction mechanisms.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For deuterium-labeled compounds, this is expressed as the ratio of the rate constant for the non-deuterated (light) reactant (kH) to that of the deuterated (heavy) reactant (kD), i.e., kH/kD. A significant PKIE (typically > 2) indicates that the C-H bond is being cleaved in the rate-limiting step. For instance, in studies of enzyme-catalyzed reactions, a large deuterium KIE can provide strong evidence for a mechanism involving hydride transfer or proton abstraction as the key kinetic bottleneck. lifetein.comnih.gov

Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but provide important information about changes in hybridization or the steric environment of the labeled position during the reaction. An α-secondary KIE, where the isotope is on the atom undergoing a change in coordination, can help distinguish between different reaction pathways. For example, a change from sp3 to sp2 hybridization typically results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse SKIE (kH/kD < 1). wikipedia.org

In the context of peptide synthesis, the use of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) could be employed to investigate the mechanism of peptide bond formation. By comparing the rate of coupling of the deuterated cysteine derivative with its non-deuterated counterpart, one could probe the nature of the transition state. For example, a significant secondary KIE at the β-position (the 3,3-d2 position) could provide insights into the degree of charge development or conformational changes at this position during the activation and coupling steps.

While specific KIE studies utilizing L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) are not prominently documented in publicly available literature, the principles can be illustrated with data from analogous systems involving deuterated amino acids in enzymatic reactions.

Illustrative Kinetic Isotope Effects in an Enzyme-Catalyzed Reaction Involving a Deuterated Amino Acid Derivative
Isotopic SubstitutionType of KIEObserved kH/kDInterpretation
α-deuterationPrimary5.7C-H bond cleavage at the α-carbon is the rate-determining step. lifetein.com
β-deuterationSecondary1.15Change in hybridization or hyperconjugation at the β-carbon in the transition state. wikipedia.org
Solvent KIE (D2O)Solvent2.5Proton transfer from the solvent is involved in the rate-determining step. nih.gov

Computational Approaches to KIE Prediction and Analysis

Computational chemistry provides a powerful complement to experimental KIE studies by offering a means to predict and analyze these effects at a molecular level. Methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model reaction pathways and calculate theoretical KIEs. acs.orgresearchgate.net

DFT calculations can be used to determine the geometries of reactants and transition states, as well as their vibrational frequencies. From these vibrational frequencies, the zero-point energies (ZPEs) of the light and heavy isotopologues can be calculated. The difference in ZPE between the reactant and the transition state is a major contributor to the primary KIE. By comparing the calculated KIEs for different proposed mechanisms with experimentally determined values, researchers can gain strong support for a particular reaction pathway. rsc.org

QM/MM methods are particularly useful for studying enzymatic reactions, where the active site is treated with a high level of quantum mechanical theory, and the surrounding protein environment is described using molecular mechanics force fields. acs.org This approach allows for the modeling of the complex interactions between the substrate and the enzyme, providing a more accurate prediction of KIEs in a biological context. For instance, in the study of cysteine protease inhibitors, QM/MM calculations can elucidate the detailed mechanism of covalent bond formation between the inhibitor and the active site cysteine residue. acs.orgresearchgate.net

The prediction of KIEs for a reaction involving L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) would involve modeling the reaction of interest, such as peptide bond formation or an enzymatic modification. The calculations would provide theoretical values for the primary and secondary KIEs associated with deuteration at the 3-position.

Conceptual Computational KIE Prediction for a Hypothetical Reaction of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
Proposed MechanismComputational MethodPredicted Secondary KIE (kH/kD) at C-3Implication
Concerted SN2-likeDFT (B3LYP/6-31G)1.05Minor change in bonding at the β-carbon in the transition state.
Stepwise with Carbocation IntermediateQM/MM (ONIOM)1.25Significant hyperconjugative stabilization of the transition state by the C-D bonds.
Radical MechanismDFT (U-B3LYP/6-31G)0.98Minimal electronic change at the β-carbon in the rate-determining step.

By comparing these predicted values with experimentally measured KIEs, researchers can distinguish between different mechanistic possibilities and gain a deeper understanding of the reaction dynamics.

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Characterization of L-Cysteine-N-FMOC, S-Trityl (3,3-D2) and its Derivatives

Spectroscopic techniques are indispensable for elucidating the structural features of L-Cysteine-N-FMOC, S-Trityl (3,3-D2). These methods provide critical information about the molecular weight, isotopic composition, structural arrangement, and the presence of key functional groups.

Advanced Mass Spectrometry for Isotopic Purity and Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is employed to precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its elemental composition. The expected molecular weight for the deuterated compound is approximately 587.72 g/mol , a value that can be accurately verified by HRMS. isotope.com Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly used to generate ions of the protected amino acid for MS analysis. nii.ac.jpnih.gov

The isotopic purity is assessed by analyzing the isotopic distribution pattern in the mass spectrum. The presence and abundance of the M+2 peak, corresponding to the deuterated molecule, relative to the unlabeled (M) and single-labeled (M+1) species, provides a quantitative measure of the deuterium (B1214612) incorporation efficiency. This is critical for applications where the deuterium label is used as an internal standard or for tracing metabolic pathways.

PropertyValueSource
Molecular Weight 587.72 isotope.com
Labeled CAS Number 360565-11-3 isotope.comeurisotop.com
Unlabeled CAS Number 103213-32-7 isotope.comeurisotop.com
Chemical Formula (C6H5)3CSCD2CH(NH-FMOC)COOH isotope.comeurisotop.comchembk.com

High-Resolution NMR Spectroscopy for Structural Confirmation and Deuterium Site Integrity

¹³C NMR spectroscopy provides complementary information, with the signal for the deuterated C3 carbon showing a characteristic triplet multiplicity due to coupling with the two deuterium nuclei (a spin-1 nucleus). This provides unambiguous evidence for the location of the deuterium labels. The chemical shifts of the other carbon atoms in the molecule, including the carbonyl carbon, the α-carbon, and the carbons of the aromatic protecting groups, further corroborate the assigned structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and valuable tool for identifying the key functional groups present in L-Cysteine-N-FMOC, S-Trityl (3,3-D2). The FT-IR spectrum will display characteristic absorption bands corresponding to the various functional moieties within the molecule.

Key expected vibrational modes include:

N-H stretching of the amide in the Fmoc protecting group.

C=O stretching from the carboxylic acid and the carbamate (B1207046) of the Fmoc group.

Aromatic C-H and C=C stretching from the fluorenyl and trityl groups.

C-S stretching of the thioether linkage.

The presence and position of these bands provide a qualitative confirmation of the compound's structure. While FT-IR is not typically used for quantitative analysis or determining isotopic purity for this type of molecule, it serves as a quick and effective method for initial characterization and for monitoring the progress of synthesis by observing the appearance or disappearance of specific functional group peaks. researchgate.netresearchgate.net For instance, the absence of a strong S-H stretching band, typically observed around 2550 cm⁻¹, confirms the protection of the thiol group. researchgate.net

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amide)3200 - 3400
C=O Stretch (Carboxylic Acid)1700 - 1725
C=O Stretch (Carbamate)1680 - 1700
Aromatic C=C Stretch1450 - 1600
C-S Stretch600 - 800

Chromatographic Techniques for Purity and Identity Verification

Chromatographic methods are essential for assessing the purity of L-Cysteine-N-FMOC, S-Trityl (3,3-D2), separating it from potential impurities such as stereoisomers, unreacted starting materials, or by-products from the synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The biological activity of peptides and proteins is highly dependent on the stereochemistry of their constituent amino acids. Therefore, ensuring the enantiomeric purity of L-Cysteine-N-FMOC, S-Trityl (3,3-D2) is critical. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. researchgate.netnih.gov

This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the protected amino acid. sigmaaldrich.com The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. A high enantiomeric purity is indicated by the presence of a single major peak corresponding to the L-enantiomer, with any peak from the D-enantiomer being minimal or absent. tandfonline.com For protected amino acids, specific chiral columns and mobile phase conditions are optimized to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com

Reverse-Phase HPLC for Chemical Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust method for determining the chemical purity of peptides and protected amino acids. pepdd.comnih.gov The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase, which is typically a C8 or C18 alkyl chain bonded to silica (B1680970) particles. nih.gov

For L-Cysteine-N-FMOC, S-Trityl (3,3-D2), a gradient elution is commonly employed, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased. This allows for the separation of the target compound from impurities that may be more or less hydrophobic. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks in the chromatogram. A chemical purity of 98% or higher is often required for research applications. isotope.comeurisotop.com

Analytical TechniquePurposeKey Findings
Chiral HPLC Enantiomeric Purity AssessmentDetermines the percentage of the desired L-enantiomer versus the D-enantiomer.
Reverse-Phase HPLC Chemical Purity AssessmentSeparates the target compound from hydrophobic and hydrophilic impurities, providing a percentage purity value.

Gas Chromatography (GC) for Volatile Intermediates and Residual Solvent Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the definitive method for identifying and quantifying volatile organic compounds. In the context of a high-purity, protected amino acid like L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), this analysis is crucial for detecting residual solvents from the synthesis and purification processes. The presence of such solvents can interfere with subsequent reactions, alter the compound's physical properties, and introduce impurities into experimental systems.

The synthesis of N-α-Fmoc-S-trityl-L-cysteine and its derivatives typically involves a variety of organic solvents which can remain in the final product in trace amounts. rsc.orgnih.govrsc.org Static headspace GC is a preferred technique as it allows for the analysis of these volatile impurities without dissolving the non-volatile amino acid derivative, thereby protecting the GC column and providing a cleaner analysis. sigmaaldrich.comnih.gov In this method, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system. The components are then separated based on their boiling points and interaction with the GC column, and subsequently identified and quantified, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Common residual solvents that may be detected are listed in the table below. The acceptable limits for these solvents are typically defined by pharmacopeial standards (e.g., USP <467>) to ensure the purity and safety of pharmaceutical ingredients. sigmaaldrich.com

Potential Residual Solvent Typical Use in Synthesis Boiling Point (°C)
Dichloromethane (B109758) (DCM)Reaction solvent, extraction39.6
N,N-Dimethylformamide (DMF)Reaction solvent153
AcetonitrilePurification (HPLC), reaction solvent81.6
Diethylamine (DEA)Base for deprotection steps55.5
Diethyl EtherPrecipitation, washing34.6
AcetoneWashing of final product56
Trifluoroacetic Acid (TFA)Cleavage of protecting groups (if applicable)72.4

Table 1: Representative residual solvents potentially present in L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) and their functions during the synthetic process.

Elemental Analysis for Compositional Verification

A discrepancy between the found and calculated values beyond an accepted tolerance (typically ±0.4%) can indicate the presence of impurities, such as residual solvents or inorganic salts, or an incorrect molecular structure. stackexchange.com For a deuterated compound, the calculation must substitute the atomic mass of deuterium (approx. 2.014 amu) for the two hydrogen atoms at the C3 position.

The theoretical elemental composition for L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) with the molecular formula C₃₇H₂₉D₂NO₄S is calculated and compared with acceptable experimental values.

Element Molecular Formula Theoretical Mass % Acceptable Experimental Range (%)
Carbon (C)C₃₇H₂₉D₂NO₄S75.6175.21 - 76.01
Hydrogen (H)C₃₇H₂₉D₂NO₄S4.974.57 - 5.37
Deuterium (D)C₃₇H₂₉D₂NO₄S0.69N/A*
Nitrogen (N)C₃₇H₂₉D₂NO₄S2.381.98 - 2.78
Sulfur (S)C₃₇H₂₉D₂NO₄S5.465.06 - 5.86
Oxygen (O)C₃₇H₂₉D₂NO₄S10.89N/A**

Table 2: Theoretical vs. acceptable experimental values from elemental analysis for L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2). The molecular weight used for calculation is 587.72 g/mol . man.ac.uk *Standard CHNS analyzers measure total hydrogen content (H+D); specific deuterium analysis is not performed with this method. **Oxygen is typically calculated by difference and not directly measured.

Validation of Deuterium Enrichment Levels and Regioselectivity

For isotopically labeled compounds, it is not sufficient to confirm only the chemical purity and elemental composition. The degree of isotopic enrichment and, crucially, the specific location of the isotope(s) within the molecule (regioselectivity) must be unequivocally validated. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this purpose. nih.gov

Mass Spectrometry (MS) is used to confirm the level of deuterium incorporation. High-resolution mass spectrometry (HR-MS) can resolve the isotopic cluster of the molecule, allowing for a precise determination of its mass. The incorporation of two deuterium atoms in place of two protium (B1232500) atoms results in a mass increase of approximately 2.012 Da. The mass spectrum will show the relative abundances of the non-deuterated (M), singly deuterated (M+1), and doubly deuterated (M+2) species. By analyzing the isotopic distribution and comparing it to the theoretical pattern, the percentage of deuterium enrichment can be calculated with high accuracy. nih.govnih.govjournalijbcrr.com

Species Description Theoretical Monoisotopic Mass (m/z) [M+H]⁺
UnlabeledC₃₇H₃₁NO₄S586.2001
DeuteratedC₃₇H₂₉D₂NO₄S588.2127

Table 3: Comparison of theoretical monoisotopic masses for the unlabeled and the target 3,3-D2 labeled L-CYSTEINE-N-FMOC, S-TRITYL.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful and direct method for determining the regioselectivity of isotopic labeling. By analyzing the ¹H NMR and ²H NMR spectra, the exact position of the deuterium atoms can be confirmed.

¹H NMR Spectroscopy : In the unlabeled Fmoc-Cys(Trt)-OH, the two protons at the C3 position (β-protons) are diastereotopic and typically appear as a complex multiplet in the spectrum. For L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), the successful and specific incorporation of deuterium at this position will result in the complete or near-complete disappearance of this corresponding signal in the ¹H NMR spectrum. The integration of the remaining proton signals should be consistent with the rest of the molecule's structure. nih.gov

²H NMR Spectroscopy : A complementary ²H (deuterium) NMR experiment would show a signal at the chemical shift corresponding to the C3 position, providing direct evidence of deuterium presence at the intended site.

Proton Assignment (in Unlabeled Analog) Approximate ¹H Chemical Shift (δ, ppm) *Expected Observation in 3,3-D2 Analog
Aromatic-H (Trityl & Fmoc)7.20 - 7.90Signal present and integrates to 28H
α-CH~4.40Signal present and integrates to 1H
Fmoc-CH, CH₂~4.20Signal present and integrates to 3H
β-CH₂ ~2.85 Signal absent or significantly reduced

*Table 4: Expected ¹H NMR spectral changes confirming the regioselectivity of deuteration at the C3 position. Chemical shifts are approximate and can vary based on solvent and concentration. rsc.org

This combination of advanced analytical techniques provides a comprehensive characterization of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), ensuring its structural integrity, purity, and correct isotopic labeling for demanding research applications.

Computational and Theoretical Investigations of Protected Deuterated Cysteine Derivatives

Molecular Modeling and Simulation of L-Cysteine-N-FMOC, S-Trityl (3,3-D2) Conformations

The study of protected amino acids through molecular modeling and simulation provides crucial insights into their conformational preferences and dynamic behaviors. For L-Cysteine-N-FMOC, S-Trityl (3,3-D2), these computational approaches are essential for understanding how protecting groups and isotopic labeling influence its three-dimensional structure.

Energy Minimization and Conformational Sampling Studies of Protected Amino Acids

Energy minimization is a computational process aimed at finding a molecule's most stable conformation, known as the local energy minimum. psu.edu This process is fundamental in molecular modeling as it helps to refine structural models and serves as a starting point for more complex simulations like molecular dynamics. psu.edu The potential energy of a molecule is calculated using force fields, which are sets of parameters and functions that describe the energy of various bonded and non-bonded interactions within the molecule. researchgate.netamrita.edu Common algorithms used for energy minimization include steepest descent and conjugate gradients. researchgate.net While the steepest descent method is often used in the initial stages of minimization, studies have shown that for structures starting from a known crystal structure, using conjugate gradients alone can be more efficient and yield results closer to the experimental structure. nih.gov

Conformational sampling involves exploring the different spatial arrangements of a molecule to understand its flexibility and the relative energies of different conformations. psu.edu For protected amino acids, this is particularly important as the bulky protecting groups can significantly restrict the available conformational space. Techniques like Monte Carlo minimization can be employed to explore this space by making random changes to the molecule's geometry and accepting or rejecting the new conformation based on the change in energy. nih.gov This allows for the identification of low-energy conformations and provides a statistical understanding of the amino acid's structural preferences. nih.gov

Influence of Protecting Groups on Molecular Geometry and Dynamics

The introduction of protecting groups, such as the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group and the S-terminal trityl (Trt) group, has a profound impact on the molecular geometry and dynamics of L-cysteine. youtube.comchemimpex.com The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis to protect the amino group of amino acids. youtube.com The trityl group, being bulky, not only protects the sulfhydryl group of cysteine but also enhances the stability and solubility of the derivative. chemimpex.com

The steric hindrance introduced by these large protecting groups can significantly influence the peptide's secondary structure stability. acs.orgkoreascience.kr For example, the presence of trityl groups can minimize the formation of undesirable side products like diketopiperazine during peptide synthesis. acs.org Computational studies have shown that the conformational preferences of amino acids are a natural consequence of the potential energy landscape, which is shaped by interactions such as van der Waals forces and electrostatics. nih.gov The bulky nature of the Fmoc and trityl groups restricts the rotational freedom around the single bonds of the cysteine backbone, leading to a more defined set of preferred conformations. This restriction can be advantageous in peptide design, as it can help to induce specific secondary structures like β-turns. nih.gov

Quantum Chemical Calculations on Deuterium (B1214612) Effects in Molecular Systems

Quantum chemical calculations offer a powerful lens through which to examine the subtle yet significant effects of isotopic substitution, such as the replacement of hydrogen with deuterium, on molecular properties.

Vibrational Frequency Analysis and Deuterium Isotopic Shifts

The substitution of hydrogen with its heavier isotope, deuterium, leads to notable changes in the vibrational frequencies of a molecule. ajchem-a.comajchem-a.com This phenomenon, known as an isotopic shift, is a direct consequence of the increased mass of deuterium. ajchem-a.comajchem-a.com According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely related to the reduced mass of the atoms involved in the bond. ajchem-a.com Doubling the mass of the hydrogen atom by replacing it with deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond. ajchem-a.comscielo.org.mx This shift is often observed as a redshift in the vibrational spectrum. ajchem-a.com

Computational methods, such as those implemented in software like Gaussian, can accurately predict these isotopic shifts. uni-muenchen.de For instance, calculations on simple molecules have shown that the vibrational frequency of a D-Cl bond is significantly lower than that of an H-Cl bond. uni-muenchen.de The magnitude of this shift can be substantial, with deuterium substitution leading to an isotopic ratio of approximately 1.35-1.41 for the frequencies corresponding to the hydrogen/deuterium vibrations. libretexts.org It's important to note that while the most significant effect is on the vibrations directly involving the substituted atom, isotopic substitution can affect the vibrational modes of the entire molecule to some extent. libretexts.org

Calculated Vibrational Frequencies (cm⁻¹) for H₂O and D₂O
MoleculeSymmetric StretchBendingAsymmetric Stretch
H₂O365715953756
D₂O267111782788

Electronic Structure Analysis of Deuterated Systems and Their Reactivity

While isotopic substitution with deuterium significantly alters vibrational properties, its effect on the electronic structure of a molecule is generally considered to be minor. ajchem-a.com The electronic distribution and, consequently, the chemical reactivity are primarily determined by the arrangement of electrons, which is not directly changed by the increased nuclear mass of deuterium. ajchem-a.com However, the changes in vibrational frequencies can have indirect effects on reactivity through what is known as the kinetic isotope effect (KIE). ajchem-a.com

The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx Because the C-D bond has a lower zero-point energy than the C-H bond, more energy is required to break the C-D bond, often leading to a slower reaction rate for the deuterated compound. scielo.org.mx This effect is particularly important in reactions where the breaking of a C-H or C-D bond is the rate-determining step.

Simulations of Reaction Mechanisms Involving Deuterated Cysteine in Peptide Formation and Other Transformations

Computational simulations of reaction mechanisms provide a molecular-level understanding of chemical transformations. For deuterated cysteine derivatives, these simulations can elucidate the role of deuterium in peptide bond formation and other chemical reactions.

The incorporation of deuterated amino acids into peptides can be studied using molecular dynamics (MD) simulations. nih.gov These simulations can model the dynamic behavior of peptides in solution and provide insights into how deuteration affects their structural flexibility and interactions. nih.gov For example, MD simulations have been used to estimate protection factors for hydrogen/deuterium exchange experiments, which can be correlated with the peptide's conformational populations. nih.gov

In the context of peptide synthesis, the protecting groups on L-Cysteine-N-FMOC, S-Trityl (3,3-D2) play a crucial role. The Fmoc group is removed under basic conditions, while the trityl group is typically cleaved with acid. youtube.comnih.gov The presence of deuterium at the 3,3-positions of cysteine is not expected to directly participate in the peptide bond formation reaction itself. However, the kinetic isotope effect could potentially influence the rates of side reactions or degradation pathways that involve the cleavage of a C-H (or C-D) bond at this position.

Furthermore, computational studies can be employed to investigate the mechanisms of other transformations involving cysteine. Cysteine residues are known to be involved in various redox reactions, forming disulfide bonds and other oxidized species. acs.orgnih.gov Simulations can help to map out the reaction pathways for these processes and determine how the presence of deuterium might alter the reaction energetics and kinetics. nih.gov For instance, quantum chemical calculations can be used to model the transition states of these reactions and predict the activation energies, providing a detailed picture of the reaction mechanism. nih.gov

Prediction of Spectroscopic Parameters for Deuterated Systems (e.g., NMR Chemical Shifts)nih.gov

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for the structural elucidation of complex organic molecules. illinois.edu These theoretical methods are frequently employed to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, providing a powerful complement to experimental data for confirming molecular structure, stereochemistry, and conformation. illinois.edunih.gov The prediction of NMR chemical shifts for protected and isotopically labeled amino acids, such as L-cysteine-N-Fmoc, S-trityl (3,3-d2), relies on these robust computational techniques.

The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. frontiersin.org This combination has proven effective for calculating the 13C and 15N chemical shifts in peptides and proteins, which are highly sensitive to local geometry, including backbone (φ, ψ) and side-chain (χ) torsion angles. nih.gov For a given molecular structure, DFT calculations can yield theoretical shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set, with combinations like B3LYP/6-311++G(d,p) often providing excellent correlation with experimental values. huji.ac.il

The introduction of deuterium at specific positions, as in L-cysteine-N-Fmoc, S-trityl (3,3-d2), introduces additional considerations known as isotope effects. researchgate.netnih.gov These effects, while small, are computationally predictable and experimentally observable:

Primary Isotope Shift : This refers to the difference in chemical shift between two isotopes of the same element, in this case, ¹H versus ²H (deuterium). Primary isotope shifts between protons and deuterons are typically small. researchgate.net

Secondary Isotope Shift : This is the change in the chemical shift of a nucleus (e.g., ¹³C) when an adjacent or nearby atom is replaced with a heavier isotope (e.g., ¹H with ²H). researchgate.net The substitution of protons with deuterons on the β-carbon (C3) of the cysteine derivative is expected to induce a secondary isotope shift on the ¹³C NMR signal of that carbon. One-bond secondary isotope shifts on ¹³C due to deuterium substitution typically range from 0.2 to 1.5 ppm, usually resulting in an upfield shift (lower ppm value). researchgate.net

For a molecule like L-cysteine-N-Fmoc, S-trityl (3,3-d2), theoretical calculations would first involve generating a low-energy 3D conformer of the molecule. Subsequently, GIAO-DFT calculations would be performed to predict the NMR shielding for each nucleus. The key application of this method would be to predict the ¹H, ¹³C, and ²H NMR spectra. The calculations would specifically predict the upfield shift of the C3 (β-carbon) signal in the ¹³C NMR spectrum due to the attached deuterons, a hallmark of the secondary isotope effect. Similarly, the ²H NMR spectrum would be predicted, showing a resonance at a chemical shift value very close to that of the C3 protons in the corresponding non-deuterated compound.

The following data table illustrates the type of results generated from such a computational investigation. It presents hypothetical, yet scientifically plausible, predicted chemical shifts for the β-carbon position of the cysteine derivative, comparing the non-deuterated and the (3,3-d2) deuterated forms. The values are based on typical cysteine chemical shifts and expected isotope effects. researchgate.netnih.govnih.gov

CompoundNucleusPositionPredicted Chemical Shift (δ, ppm)Comment
L-Cysteine-N-Fmoc, S-trityl¹Hβ-CH₂~2.95Typical value for the diastereotopic protons.
¹³Cβ-C~38.5Reference value for the protonated carbon.
L-Cysteine-N-Fmoc, S-trityl (3,3-d2)²Hβ-CD₂~2.94Illustrates the small primary isotope effect.
¹³Cβ-C~38.0Illustrates a predicted secondary isotope shift of ~ -0.5 ppm.

These computational predictions are invaluable for assigning complex NMR spectra and confirming successful, site-specific isotopic labeling. The ability to accurately compute isotope shifts provides a high degree of confidence in the structural characterization of deuterated compounds used in advanced biochemical and mechanistic studies. researchgate.net

Q & A

Q. How is L-Cysteine-N-FMOC, S-Trityl (3,3-D2) synthesized, and what methods ensure isotopic purity?

The synthesis typically involves protecting L-cysteine with FMOC (9-fluorenylmethyloxycarbonyl) at the amine group and trityl (triphenylmethyl) at the thiol group. Deuterium incorporation at the 3,3 positions is achieved using deuterated reagents (e.g., D₂O or deuterated alkylating agents) during intermediate steps. Purification employs reverse-phase HPLC to isolate the deuterated product, followed by characterization via 1^1H/2^2H NMR to confirm deuterium placement and LC-MS to verify molecular weight and purity (≥98%) .

Q. What analytical techniques are critical for validating structural integrity and isotopic enrichment?

  • NMR Spectroscopy : 1^1H NMR identifies non-deuterated impurities, while 2^2H NMR confirms deuterium incorporation at the 3,3 positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₃₄H₂₈D₂NO₄S) and isotopic abundance.
  • Isotopic Ratio Monitoring : LC-MS/MS with selected reaction monitoring (SRM) ensures ≥98% deuterium enrichment, critical for metabolic tracing studies .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) impact enzymatic assays using this compound?

Deuterium at the 3,3 positions may alter reaction rates due to increased bond stability (C-D vs. C-H). For example, in serine palmitoyltransferase (SPT) assays, deuterated L-serine (3,3-D2) showed reduced catalytic efficiency (kcat/Kmk_{cat}/K_m) compared to non-deuterated controls. To mitigate this, adjust substrate concentrations and extend reaction times while maintaining linearity in product formation (validated via time-course assays) .

Q. What strategies prevent deuterium loss during FMOC/trityl deprotection in peptide synthesis?

  • Acidic Deprotection : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove trityl groups while minimizing deuterium exchange.
  • Controlled pH Conditions : Post-deprotection, neutralize rapidly to pH 7–8 to stabilize thiol groups.
  • Validation : Monitor deuterium retention via LC-MS/MS post-synthesis, as demonstrated in selective disulfide bond formation protocols .

Q. How can this compound be used in metabolic tracing to study protein turnover dynamics?

Incorporate the deuterated cysteine derivative into cell cultures or animal models. After protein extraction, digest with trypsin and analyze peptides via LC-MS/MS. Quantify deuterium retention using SRM for specific cysteine-containing peptides. For longitudinal studies, track the decay of deuterium signals to calculate protein half-lives, ensuring controls for non-enzymatic deuterium exchange .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported isotopic effects across studies using deuterated amino acids?

Variations in KIEs may arise from differences in enzyme active-site geometry or reaction mechanisms. To address this:

  • Perform comparative kinetic assays with both deuterated and non-deuterated substrates under identical conditions.
  • Use isotopic dilution techniques (e.g., spiking with 13^{13}C-labeled internal standards) to normalize MS data.
  • Reference standardized protocols, such as those for SPT activity assays, which define linear reaction phases and optimal substrate concentrations .

Q. What are the limitations of using 3,3-D2 labeling in NMR-based structural studies of proteins?

Deuteration reduces 1^1H signal intensity, complicating nuclear Overhauser effect (NOE) measurements. To overcome this:

  • Combine selective 2^2H labeling with 1^1H-13^{13}C HSQC for residual proton detection.
  • Use complementary techniques like X-ray crystallography or cryo-EM for high-resolution structural validation .

Methodological Tables

Application Key Technique Reference
Peptide synthesisTFA deprotection with scavengers
Metabolic tracingLC-MS/MS with SRM quantification
Isotopic purity validation2^2H NMR and HRMS
Enzymatic KIE analysisSubstrate saturation kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.